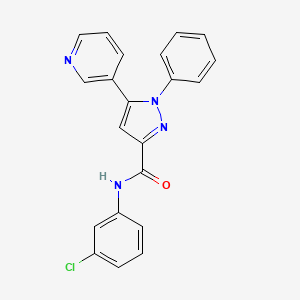![molecular formula C23H24N4O2 B7548345 N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)
N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide, also known as EPPB, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of a protein called BCL-2, which is involved in regulating cell death. By inhibiting BCL-2, this compound may promote cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide is that it has been found to be relatively safe and well-tolerated in animal models. This makes it a promising candidate for further research into its potential applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its efficacy in various types of cancer, as well as its potential for use in combination with other anti-cancer drugs. Another area of interest is its potential as an anti-inflammatory agent. Further studies could investigate its efficacy in animal models of inflammation, as well as its potential for use in treating human inflammatory conditions. Finally, further studies could investigate the mechanism of action of this compound, in order to optimize its use in laboratory experiments.
Synthesemethoden
The synthesis of N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide involves the reaction of 4-(2-amino-5-bromopyrimidin-4-yl)phenol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 3-chloropropyl ethyl ether to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-21-12-6-5-11-20(21)26-22(28)18-10-7-13-27(16-18)23-24-14-19(15-25-23)17-8-3-2-4-9-17/h2-6,8-9,11-12,14-15,18H,7,10,13,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONYRRQZFLNJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)
![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)
![5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548296.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)
![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)
![N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7548334.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)